molecular formula C19H17OPS B15194348 (2-Methoxyphenyl)(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 60254-11-7

(2-Methoxyphenyl)(diphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B15194348
CAS No.: 60254-11-7
M. Wt: 324.4 g/mol
InChI Key: BDSNJQNDBSUNNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxypropyl-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of propylene oxide. The mixture is then stirred at elevated temperatures until the reaction is complete. The product is purified by precipitation and drying .

Industrial Production Methods

In industrial settings, the production of hydroxypropyl-beta-cyclodextrin follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as ultrafiltration and spray drying, are common in industrial production to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Hydroxypropyl-beta-cyclodextrin primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions can occur under various conditions, including acidic or basic environments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of hydroxypropyl-beta-cyclodextrin, such as esters, ethers, and oxidized forms. These derivatives can have different solubility and stability profiles, making them useful for specific applications .

Scientific Research Applications

Hydroxypropyl-beta-cyclodextrin has a wide range of applications in scientific research:

    Chemistry: It is used as a solubilizing agent for hydrophobic compounds, facilitating their use in aqueous environments.

    Biology: In cell culture studies, hydroxypropyl-beta-cyclodextrin is used to remove cholesterol from cell membranes, aiding in the study of membrane dynamics and cholesterol metabolism.

    Medicine: It is employed in drug formulations to enhance the bioavailability of poorly soluble drugs.

    Industry: In the food industry, it is used as a stabilizer and solubilizer for flavors and fragrances.

Mechanism of Action

Hydroxypropyl-beta-cyclodextrin exerts its effects through molecular encapsulation. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic drug molecules, while the hydrophilic exterior enhances their solubility in aqueous environments. This encapsulation improves the stability and bioavailability of the drugs. The molecular targets and pathways involved include the formation of inclusion complexes with drug molecules, which protect them from degradation and enhance their absorption in the body .

Comparison with Similar Compounds

Hydroxypropyl-beta-cyclodextrin is unique among cyclodextrins due to its modified structure, which provides enhanced solubility and stability compared to unmodified beta-cyclodextrin. Similar compounds include:

Hydroxypropyl-beta-cyclodextrin stands out due to its balanced properties, making it suitable for a wide range of applications in pharmaceuticals, biology, and industry.

Properties

CAS No.

60254-11-7

Molecular Formula

C19H17OPS

Molecular Weight

324.4 g/mol

IUPAC Name

(2-methoxyphenyl)-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C19H17OPS/c1-20-18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

BDSNJQNDBSUNNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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